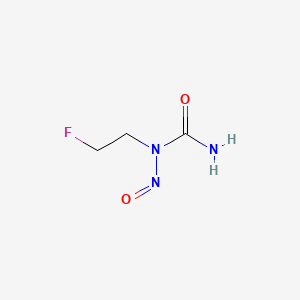
N-(2-Fluoroethyl)-N-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoroethyl-nitrosourea is a member of the nitrosourea family, which is known for its antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them particularly useful in treating brain tumors .
準備方法
The synthesis of 2-Fluoroethyl-nitrosourea typically involves the nucleophilic attack of a fluorinated reagent on an aziridine ring of a substituted urea. One common method uses tetra-n-butylammonium fluoride to open the aziridine ring of 1,3-substituted ureas . The reaction conditions often include the use of diethyleneurea, I-(2-fluoroethyl)-3-ethyleneurea, and I-(2-chloroethyl)-3-ethyleneurea as starting materials . The nitrosation of these intermediates produces 2-Fluoroethyl-nitrosourea with varying yields depending on the specific reagents and conditions used .
化学反応の分析
2-Fluoroethyl-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 2-Fluoroethyl-nitrosourea into its corresponding amine derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like tetra-n-butylammonium fluoride. These reactions often result in the formation of fluorinated products.
科学的研究の応用
2-Fluoroethyl-nitrosourea has been extensively studied for its applications in various scientific fields:
作用機序
The mechanism of action of 2-Fluoroethyl-nitrosourea involves the formation of alkylating agents that can modify DNA and proteins. The compound decomposes to yield alkyl diazohydroxides and isocyanates, which can form cross-links in DNA, leading to cell death . This mechanism is particularly effective in rapidly dividing tumor cells, making 2-Fluoroethyl-nitrosourea a potent antitumor agent .
類似化合物との比較
2-Fluoroethyl-nitrosourea is compared with other nitrosoureas such as:
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in treating brain tumors, BCNU has similar properties but different reactivity due to the presence of chlorine atoms.
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): This compound also crosses the blood-brain barrier and is used in cancer treatment.
1,3-bis(2-fluoroethyl)-1-nitrosourea (BFNU): Similar to 2-Fluoroethyl-nitrosourea but with two fluoroethyl groups, offering different pharmacokinetic properties.
2-Fluoroethyl-nitrosourea is unique due to its specific fluorine substitution, which can influence its reactivity and biological activity .
特性
CAS番号 |
69112-98-7 |
|---|---|
分子式 |
C3H6FN3O2 |
分子量 |
135.10 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6FN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
InChIキー |
CVNSFWDAXAKBIM-UHFFFAOYSA-N |
正規SMILES |
C(CF)N(C(=O)N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















